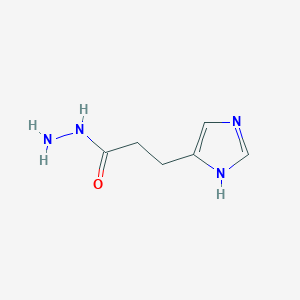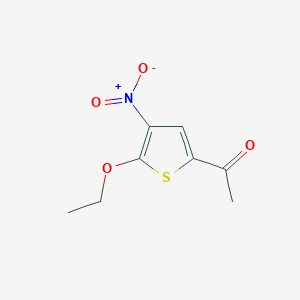
trans-2-Heptenal
Overview
Description
trans-2-Heptenal: is an organic compound with the molecular formula C7H12O . It is an unsaturated aldehyde, specifically a this compound, which means it has a double bond between the second and third carbon atoms in the heptane chain, and the aldehyde group is located at the end of the chain. This compound is known for its characteristic odor, which is often described as fatty, green, and slightly fruity. It is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Mechanism of Action
Target of Action
2-Heptenal, a volatile organic compound, has been found to exhibit significant antifungal activity, particularly against Aspergillus flavus . The primary target of 2-Heptenal is the plasma membrane of the fungal cells .
Mode of Action
The mode of action of 2-Heptenal involves disruption of the plasma membrane integrity of A. flavus, leading to leakage of intracellular electrolytes . This disruption interferes with the normal functioning of the cell, inhibiting its growth and proliferation .
Biochemical Pathways
Exposure to 2-Heptenal leads to significant changes in the metabolic profile of A. flavus. Metabolomic analyses have revealed differential expression of 49 metabolites, primarily involved in galactose metabolism, starch and sucrose metabolism, the phosphotransferase system, and ATP-binding cassette transporters . These changes disrupt the normal metabolic pathways of the fungus, further inhibiting its growth .
Result of Action
The action of 2-Heptenal results in a number of molecular and cellular effects. It reduces ATP production in A. flavus, indicating a disruption in energy metabolism . It also induces oxidative stress in the fungal cells, leading to an accumulation of superoxide anions and hydrogen peroxide, and increased activities of superoxide dismutase and catalase . These effects contribute to the overall antifungal activity of 2-Heptenal .
Action Environment
The efficacy and stability of 2-Heptenal can be influenced by environmental factors such as temperature, humidity, and the presence of other substances. For instance, in a simulated storage experiment, fumigation with 400 µL/L of 2-Heptenal vapor completely inhibited A. flavus growth in wheat grains with 20% moisture . This suggests that 2-Heptenal could be particularly effective in certain storage conditions for preventing grain spoilage .
Biochemical Analysis
Cellular Effects
2-Heptenal has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Heptenal has been found to disrupt the plasma membrane integrity of certain fungal cells, leading to leakage of intracellular electrolytes and subsequent cell death . This compound can also induce oxidative stress in cells, resulting in the accumulation of reactive oxygen species and activation of antioxidant defense mechanisms.
Molecular Mechanism
The molecular mechanism of 2-Heptenal involves its interactions with biomolecules at the molecular level. 2-Heptenal can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been observed to inhibit the activity of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain . This inhibition can result in reduced ATP production and altered cellular energy metabolism. Additionally, 2-Heptenal can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Heptenal can change over time due to its stability and degradation. Studies have shown that 2-Heptenal can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Heptenal in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis. The stability of 2-Heptenal is influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 2-Heptenal vary with different dosages in animal models. At low doses, 2-Heptenal may exhibit beneficial effects, such as antimicrobial activity against certain pathogens . At high doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage. Threshold effects have been observed, where the biological response to 2-Heptenal changes significantly beyond a certain dosage level. These effects highlight the importance of dose optimization in experimental studies involving 2-Heptenal.
Metabolic Pathways
2-Heptenal is involved in various metabolic pathways, including those related to lipid metabolism and aldehyde detoxification. It can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, leading to the formation of corresponding carboxylic acids and alcohols . These metabolic transformations are crucial for the elimination of 2-Heptenal from the body and for maintaining cellular homeostasis. Additionally, 2-Heptenal can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-Heptenal within cells and tissues are mediated by specific transporters and binding proteins. 2-Heptenal can be actively transported into cells via organic ion transporters, such as OAT3, which facilitate its uptake and distribution . Once inside the cell, 2-Heptenal can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 2-Heptenal within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-Heptenal is critical for its activity and function. 2-Heptenal can be localized to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide 2-Heptenal to its site of action. The subcellular distribution of 2-Heptenal can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2-heptenal involves the aldol condensation of n-valeraldehyde. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Dimerization Reaction: Another method involves the dimerization of n-valeraldehyde using a solid base catalyst.
Industrial Production Methods: In industrial settings, the production of 2-heptenal often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid base catalysts is preferred due to their reusability and lower environmental impact compared to liquid catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Heptenal can undergo oxidation reactions to form heptanoic acid.
Reduction: Reduction of 2-heptenal can yield 2-heptanol.
Addition Reactions: The double bond in 2-heptenal makes it susceptible to addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Addition: Hydrogen bromide, chlorine, and other halogens.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Scientific Research Applications
trans-2-Heptenal has a wide range of applications in scientific research:
Comparison with Similar Compounds
trans-2-Heptenal can be compared with other unsaturated aldehydes such as:
2-Hexenal: Similar to 2-heptenal, 2-hexenal has a green, leafy odor and is used in flavor and fragrance applications.
2-Octenal: This compound has a longer carbon chain than 2-heptenal and is used in similar applications.
2,4-Decadienal: Known for its strong, fatty odor, 2,4-decadienal is used in flavorings and fragrances.
Uniqueness of this compound: this compound’s unique combination of a medium-length carbon chain and a single double bond gives it a balance of volatility and reactivity that is valuable in various applications. Its ability to interact with proteins and its antifungal properties further distinguish it from similar compounds .
Properties
IUPAC Name |
(E)-hept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKTBCGKNOHPJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062436, DTXSID30880832 | |
| Record name | 2-Heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-Heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |
| Record name | trans-2-Heptenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
90.00 to 91.00 °C. @ 50.00 mm Hg | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.863 | |
| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18829-55-5, 2463-63-0, 29381-66-6 | |
| Record name | trans-2-Heptenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Heptenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029381666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-Heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-hept-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJZ8GMQ6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2-Heptenal affect the flavor of different food products?
A1: 2-Heptenal is considered a key odorant in various food products, often contributing to both desirable and undesirable flavor profiles:
- Soybean Products: In soymilk, 2-Heptenal can enhance bean-like and fruity aromas at low concentrations but imparts a fatty flavor at higher levels [].
- Peanut Oil: It is a significant product of lipid peroxidation in heated peanut oil, potentially impacting flavor [].
- Olive Oil: 2-Heptenal formation increases during olive oil storage, particularly in varieties with higher linoleic acid content, contributing to off-flavors associated with rancidity [, , , ].
- Dry Jujubes: It has been identified as an aroma-impact volatile in dry jujubes [].
- Cabernet Sauvignon Wine: 2-Heptenal contributes to the unique aroma profile of Cabernet Sauvignon wines from different regions [].
- Jinhua Dry-Cured Ham: It is a key odorant in both raw and steamed Jinhua dry-cured ham, influencing its overall aroma [].
- Black Edamame: 2-Heptenal is a prominent volatile compound in black edamame, contributing to its characteristic aroma, even after microwave blanching and freezing [].
- Walnut Oil: Its presence and increasing concentration, alongside 1-octen-3-ol, correlate with increasing peroxide value and decreasing tocopherol content, serving as potential markers of walnut oil quality during oxidation [].
Q2: How is 2-Heptenal formed in food products?
A2: 2-Heptenal formation is primarily driven by lipid oxidation, a complex process influenced by various factors:
- Lipoxygenase (LOX) Independent Pathway: In soybeans, 2-Heptenal generation is not solely dependent on LOX activity, suggesting alternative formation routes [].
- Iron (Fe2+) and pH Influence: The presence of ferrous ions and acidic pH conditions significantly impact 2-Heptenal production from phospholipid hydroperoxides like 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine (12-PEOOH) in soybeans [].
- Lipid Peroxidation: It is a key product of lipid peroxidation in various oils, including peanut, olive, and soybean oils [, , , ]. Heat, light exposure, and storage conditions can accelerate this process [, , ].
Q3: What are the primary degradation pathways of 2-Heptenal?
A3: 2-Heptenal can be degraded through reactions with atmospheric oxidants:
- Ozonolysis: Reaction with ozone (O3) leads to the formation of glyoxal and pentanal as primary products [].
- Reaction with NO3 Radicals: This nighttime atmospheric loss process is significant, with the reaction rate increasing with temperature [].
Q4: What is the molecular formula and weight of 2-Heptenal?
A5:
Q5: How reactive is the double bond in 2-Heptenal?
A6: The double bond in 2-Heptenal makes it susceptible to oxidation, as evidenced by its reaction with ozone and NO3 radicals. This reactivity contributes to its role in oxidative rancidity in foods and its degradation in the atmosphere [, ].
Q6: How does 2-Heptenal interact with proteins?
A7: Studies using bighead carp myosin showed strong binding affinity for 2-Heptenal, suggesting potential interactions influencing flavor perception in fish products. This interaction is influenced by heat treatment, impacting protein structure and surface hydrophobicity [].
Q7: What analytical techniques are employed to detect and quantify 2-Heptenal?
A7: Common methods for 2-Heptenal analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for identification and quantification in various matrices [, , , , , , , , ].
- Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS: Enhances sensitivity and selectivity for volatile compounds like 2-Heptenal [, , , , , ].
- High-Performance Liquid Chromatography (HPLC): Used to analyze 2-Heptenal derivatives, such as 7-amino-6-methylquinoline derivatives [].
Q8: Are there any challenges in accurately quantifying 2-Heptenal in complex matrices?
A9: 2-Heptenal's volatile nature and potential for degradation during sample preparation and analysis require careful method optimization and validation. Factors like extraction conditions, matrix effects, and storage conditions can influence accuracy and precision [, ].
Q9: What are the potential applications of 2-Heptenal beyond its role in food flavor?
A9: Research on 2-Heptenal extends to its antifungal properties and potential applications in agriculture:
- Antifungal Activity: Studies have shown its inhibitory effect on the growth and aflatoxin production of Aspergillus flavus, suggesting its potential as a natural antifungal agent [].
- Plasma Membrane H+-ATPase Inhibition: 2-Heptenal exhibits inhibitory activity against the plasma membrane H+-ATPase of Saccharomyces cerevisiae, contributing to its antifungal properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















